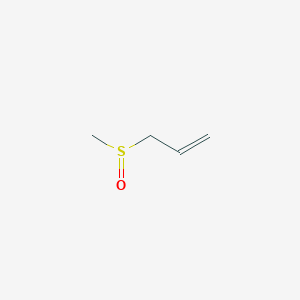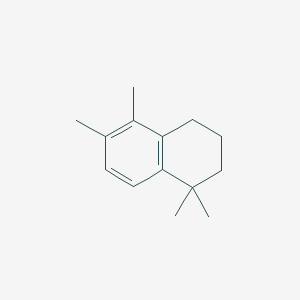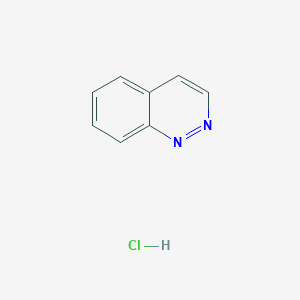
Chlorhydrate de cinnoline
Vue d'ensemble
Description
Cinnoline hydrochloride is an aromatic heterocyclic compound with the molecular formula C₈H₆N₂·HCl. It is a derivative of cinnoline, which is a bicyclic structure consisting of a benzene ring fused to a pyridazine ring. Cinnoline hydrochloride is known for its significant pharmacological properties and is used as a precursor in the synthesis of various biologically active compounds .
Applications De Recherche Scientifique
Cinnoline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: Cinnoline derivatives exhibit antibacterial, antifungal, and antimalarial activities.
Medicine: Some cinnoline derivatives are under evaluation in clinical trials for their potential as anticancer and anti-inflammatory agents.
Industry: Cinnoline compounds are used in the development of agrochemicals and dyes.
Mécanisme D'action
Target of Action
Cinnoline hydrochloride, like other cinnoline derivatives, is known to interact with a variety of molecular targets. These include receptors such as GABA A, CSF-1R, H3R, and enzymes such as cyclooxygenase-2, topoisomerases, phosphodiesterase, human neutrophil elastase, and Bruton’s tyrosine kinase . These targets play crucial roles in various biological processes and diseases, making cinnoline hydrochloride a compound of significant pharmacological interest .
Mode of Action
It is known that the compound interacts with its targets, leading to changes in their function . This interaction can result in a range of effects, from inhibition or activation of enzymatic activity to modulation of receptor signaling .
Biochemical Pathways
Given the wide array of targets, it is likely that multiple pathways are affected, leading to downstream effects that contribute to the compound’s overall pharmacological profile .
Pharmacokinetics
The pharmacokinetic properties of cinnoline hydrochloride, including its absorption, distribution, metabolism, and excretion (ADME), are crucial for understanding its bioavailability and overall therapeutic potential
Result of Action
The molecular and cellular effects of cinnoline hydrochloride’s action are likely to be diverse, given the range of targets it interacts with . These effects could include changes in cellular signaling, modulation of enzymatic activity, and alterations in cellular function . The specific effects would depend on the context, including the specific target and cell type involved .
Analyse Biochimique
Cellular Effects
Cinnoline derivatives have been shown to exhibit a broad spectrum of pharmacological activities such as antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, anxiolytic, and antitumor activities . These activities suggest that cinnoline hydrochloride may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Cinnoline and its derivatives are known to exert their effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cinnoline hydrochloride can be synthesized through several methods. One common approach involves the cyclization of derivatives of arenediazonium salts. This method typically includes the following steps:
- Diazotization of aniline derivatives to form arenediazonium salts.
- Cyclization of these salts under acidic conditions to form cinnoline.
- Conversion of cinnoline to cinnoline hydrochloride by treatment with hydrochloric acid .
Industrial Production Methods: Industrial production of cinnoline hydrochloride often employs microwave-assisted synthesis due to its efficiency. For instance, the reaction of 4-alkylpyridazine with nitrostyrene in dioxane/piperidine at elevated temperatures (around 100°C) has been reported to yield cinnoline derivatives efficiently .
Analyse Des Réactions Chimiques
Types of Reactions: Cinnoline hydrochloride undergoes various chemical reactions, including:
Oxidation: Cinnoline can be oxidized to form cinnoline N-oxide.
Reduction: Reduction of cinnoline hydrochloride can yield dihydrocinnoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to various substituted cinnoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products:
Oxidation: Cinnoline N-oxide.
Reduction: Dihydrocinnoline derivatives.
Substitution: Various substituted cinnoline derivatives depending on the electrophile used.
Comparaison Avec Des Composés Similaires
Quinoxaline: Known for its antibacterial and anticancer properties.
Quinazoline: Used in the development of anticancer and anti-inflammatory drugs.
Phthalazine: Exhibits various pharmacological activities, including antihypertensive and antitumor effects.
Cinnoline hydrochloride stands out due to its versatility in chemical reactions and its broad spectrum of biological activities, making it a valuable compound in both research and industrial applications.
Propriétés
IUPAC Name |
cinnoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2.ClH/c1-2-4-8-7(3-1)5-6-9-10-8;/h1-6H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQBSTRWZKVHRHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70583552 | |
| Record name | Cinnoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5949-24-6 | |
| Record name | Cinnoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


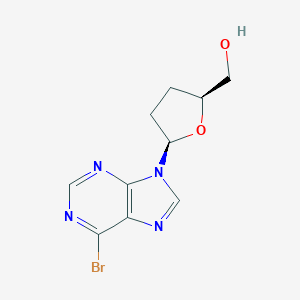

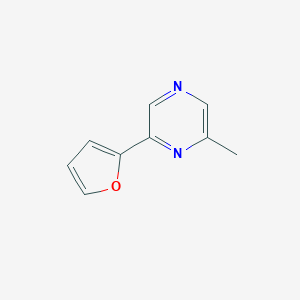

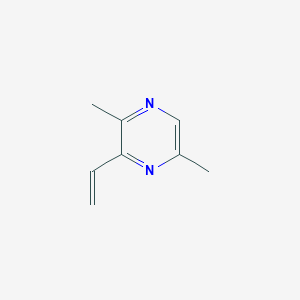

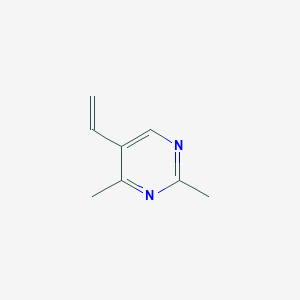
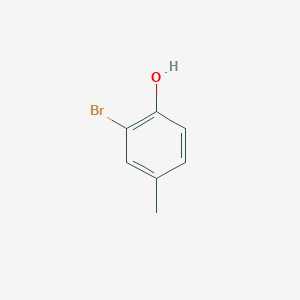
![(1R,11R)-6-Hydroxy-11-prop-1-en-2-yl-2-oxatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-3-one](/img/structure/B149218.png)
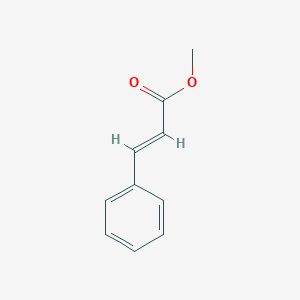
![[3-(3-Methylbut-3-enyl)oxiran-2-yl]methanol](/img/structure/B149222.png)
